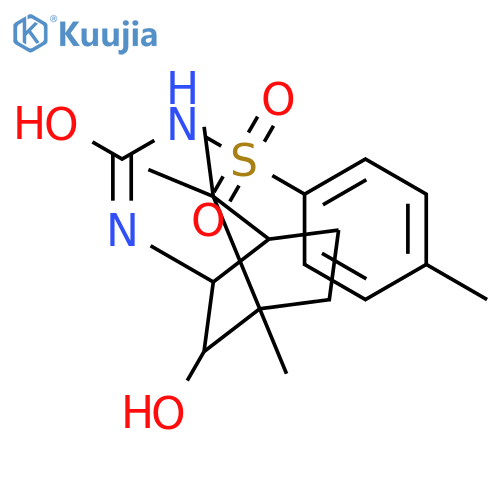Cas no 26944-48-9 (Glibornuride)

Glibornuride structure
商品名:Glibornuride
Glibornuride 化学的及び物理的性質
名前と識別子
-
- Glibornuride
- L-2-AMINO-3-ETHYLPENTANOIC ACID
- 1-((1R)-2-endo-Hydroxy-3-endo-bornyl)-3-(p-tolylsulfonyl)urea
- 1-((1R)-2endo-hydroxy-bornan-3endo-yl)-3-(toluene-4-sulfonyl)-urea
- 1-(p-Tolylsulfonyl)-3-(2-endo-hydroxy-3-endo-D-bornyl)harnstoff
- 1-(p-Tolylsulfonyl)-3-(2-endo-hydroxy-3-endo-L-bornyl)harnstoff
- EINECS 248-124-6
- endo,endo-1-((1R)-(2-Hydroxy-3-bornyl))-3-(p-tolylsulfonyl)urea
- Glibornurida [INN-Spanish]
- Glibornuridum [INN-Latin]
- Glutril
- Ro 6-4563
- Q3772225
- Glibornuridum
- HY-17451
- SCHEMBL49695
- GLIBORNURIDE [WHO-DD]
- MS-25871
- GLIBORNURIDE [MART.]
- N-(((3-Hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methylbenzenesulfonamide (1S-(endo,endo))-
- DB08962
- Glibornurida
- VP83E7434R
- starbld0016620
- UNII-VP83E7434R
- GLIBORNURIDE [INN]
- Ro-64563
- 1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
- N-[[[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl]amino]carbonyl]-4-methyl-benzenesulfonamide
- CS-0008292
- BRN 2821299
- Ro-6-4563
- Ro 6-4563/8
- CHEBI:135545
- endo, endo-1-((1R)-(2-Hydroxy-3-bornyl))-3-(p-tolylsulfonyl)urea
- Benzenesulfonamide, N-(((3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methyl-, (1S-(endo, endo))-
- GLIBORNURIDE [MI]
- CHEMBL529888
- 26944-48-9
- Glibornuride [USAN:INN:BAN]
- GLIBORNURIDE [USAN]
- MFCD00869202
- NS00098909
- Gluboride
- Glibornurid
- DTXSID001016937
- 1ST10239
- AKOS040741790
- Glibornuridum (INN-Latin)
- RMTYNAPTNBJHQI-LLDVTBCESA-N
- DTXCID401475121
- Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-
- Benzenesulfonamide, N-[[(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl]-4-methyl-, [1S-(endo,endo)]-
- GLIBORNURIDE (MART.)
- Benzenesulfonamide, N-(((3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)amino)carbonyl)-4-methyl-, (1S-(endo,endo))-
- DA-53575
- GS4038
- endo,endo-1-[(1R)-(2-Hydroxy-3-bornyl)]-3-(p-tolylsulfonyl)urea
- 3-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)heptan-2-yl)-1-(4-methylbenzenesulfonyl)urea
- Glibornurida (INN-Spanish)
- G12786
- endo, endo-1-[(1R)-(2-Hydroxy-3-bornyl)]-3-(p-tolylsulfonyl)urea
- 3-[(1S,2S,3R,4R)-3-HYDROXY-4,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL]-1-(4-METHYLBENZENESULFONYL)UREA
- A10BB04
- Glutril (TN)
- endo,endo-1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea
- N-(((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)carbamoyl)-4-methylbenzenesulfonamide
- 248-124-6
- EX-A11258
-
- インチ: InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)
- InChIKey: RMTYNAPTNBJHQI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(S(N/C(/O)=N\C2C3CCC(C)(C3(C)C)C2O)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 366.16100
- どういたいしつりょう: 366.161
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 104A^2
じっけんとくせい
- 密度みつど: 1.1793 (rough estimate)
- ゆうかいてん: 192-195° (ethanol-water); also reported as 195-198°
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.6930 (estimate)
- PSA: 107.37000
- LogP: 3.84460
- ひせんこうど: D +63.8° (ethanol)
Glibornuride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0008292-100mg |
Glibornuride |
26944-48-9 | 99.25% | 100mg |
$1950.0 | 2022-04-27 | |
| ChemScence | CS-0008292-50mg |
Glibornuride |
26944-48-9 | 99.25% | 50mg |
$1280.0 | 2022-04-27 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-490039-10mg |
Glibornuride, |
26944-48-9 | 10mg |
¥3234.00 | 2023-09-05 | ||
| 1PlusChem | 1P00C33R-10mg |
Glibornuride |
26944-48-9 | 99% | 10mg |
$460.00 | 2024-05-08 | |
| eNovation Chemicals LLC | Y1234625-10mg |
Glibornuride |
26944-48-9 | 98% | 10mg |
$190 | 2025-02-24 | |
| Aaron | AR00C3C3-5mg |
Glibornuride |
26944-48-9 | 98% | 5mg |
$123.00 | 2025-01-24 | |
| A2B Chem LLC | AF63095-50mg |
Glibornuride |
26944-48-9 | 99% | 50mg |
$1024.00 | 2023-12-31 | |
| A2B Chem LLC | AF63095-100mg |
Glibornuride |
26944-48-9 | 98% | 100mg |
$2306.00 | 2024-04-20 | |
| A2B Chem LLC | AF63095-5mg |
Glibornuride |
26944-48-9 | 98% | 5mg |
$302.00 | 2024-04-20 | |
| 1PlusChem | 1P00C33R-25mg |
Glibornuride |
26944-48-9 | 99% | 25mg |
$895.00 | 2024-05-08 |
Glibornuride 関連文献
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Pamela Girgis Takla,Shanta R. Joshi,Majid Mahbouba Analyst 1982 107 1246
26944-48-9 (Glibornuride) 関連製品
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:26944-48-9)Glibornuride

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ